molecular formula C11H12ClNO B057591 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 824430-77-5

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B057591
CAS No.: 824430-77-5
M. Wt: 209.67 g/mol
InChI Key: GWMXBSJNHZORGS-UHFFFAOYSA-N
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Description

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a key synthetic intermediate in organic and medicinal chemistry research. Its benzoazepinone core is a privileged scaffold for developing novel therapeutic agents, particularly in kinase inhibitor programs . This compound serves as a critical precursor in the synthesis of more complex benzazepine derivatives, which are explored for a wide range of pharmacological applications . Recent research highlights the significant value of the benzoazepinone structure in drug discovery. This scaffold has been successfully employed in the design of potent and selective Rho-associated protein kinase (ROCK) inhibitors . These inhibitors are pivotal tools for researching pathological conditions such as cardiovascular diseases, pulmonary hypertension, glaucoma, and neurodegenerative disorders like Alzheimer's disease . The compound enables researchers to access novel chemical space for probing biological pathways. Main Applications: • Pharmaceutical Intermediate: A vital building block for the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic compounds . • Kinase Inhibitor Development: Serves as a core structure for designing and synthesizing novel, potent ROCK inhibitors for research purposes . • Medicinal Chemistry Research: Used in structure-activity relationship (SAR) studies to optimize potency and selectivity of lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMXBSJNHZORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCNC1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469126
Record name 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824430-77-5
Record name 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Sulfonylation of 4-Chlorophenethylamine

The synthesis begins with the protection of 4-chlorophenethylamine using 2-nitrobenzenesulfonyl chloride. This step, conducted at 0–5°C followed by stirring at 25–30°C for 10–12 hours, yields the sulfonamide intermediate (compound 5). The nitro group enhances electrophilic reactivity for subsequent alkylation.

Epoxide Ring-Opening for Chiral Induction

Chiral propylene oxide (R or S enantiomer) is reacted with compound 5 to install the methyl group stereoselectively. This step achieves ≥80% ee, critical for producing enantiopure benzazepines. The reaction proceeds via nucleophilic attack of the amine on the epoxide, facilitated by mild heating (45–50°C) and catalytic acid.

Cyclization via Thionyl Chloride and AlCl3

Thionyl chloride converts the secondary alcohol to a chlorinated intermediate (compound 3), which undergoes Friedel-Crafts cyclization using AlCl3 in chlorobenzene. This forms the benzazepine core at 45–50°C over 10–12 hours, yielding 48% of the ketone intermediate after column chromatography.

Table 1: Reaction Conditions for Friedel-Crafts Cyclization

StepReagentsTemperature (°C)Time (h)Yield (%)
Sulfonylation2-NsCl, Et3N0–5 → 25–301285–90
Epoxide ring-opening(S)-Propylene oxide45–501278
CyclizationSOCl2, AlCl345–501248

Enantioselective Synthesis via Ammonium Chloride Intermediates

Quaternary Ammonium Salt Formation

[2-(4-Chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride serves as a precursor. Heating this salt with AlCl3 at 125–130°C induces intramolecular cyclization, forming the benzazepine backbone. The high temperature facilitates cleavage of the C–N bond and subsequent ring closure.

Tartaric Acid Resolution for Enantiopurity

Racemic benzazepine free base is treated with L-(+)-tartaric acid in acetone/water (55–60°C) to precipitate the (R)-enantiomer salt. Cooling to −5–10°C enhances crystallization, achieving ≥98% ee. This resolution step is pivotal for pharmaceutical-grade material.

Table 2: Enantiomeric Resolution Parameters

ParameterValueSource
Resolution solventAcetone/water (3:1)
Temperature55–60°C (dissolution), −5–10°C (crystallization)
Enantiomeric excess98%

Reductive Amination and Ketone Formation

Reductive Splitting of Nitro Groups

Post-cyclization, the nitrobenzenesulfonyl group is removed using thiophenol and K2CO3 in DMF. This reductive cleavage restores the secondary amine, which is subsequently treated with HCl/dioxane to yield the hydrochloride salt.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H-NMR (400 MHz, CDCl3) of the final product shows characteristic signals: δ 1.50 (d, J = 5.7 Hz, CH3), 2.8–3.6 (m, azepine CH2), and 7.09–7.20 (aromatic protons). LCMS (ESI) confirms the molecular ion at m/z 196 [M+H]+.

Purity and Chirality Assessment

Chiral HPLC with cellulose-based columns resolves enantiomers, while Karl Fischer titration ensures water content <0.8% in final crystallization steps.

Comparative Analysis of Methodologies

Yield and Scalability

The Friedel-Crafts route offers moderate yields (48–71%) but requires hazardous reagents (AlCl3, SOCl2). In contrast, the ammonium chloride pathway is higher-yielding (70–75%) and more scalable, though it demands stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound belonging to the class of benzazepines, characterized by its unique structure which includes a chlorine atom at the 8th position and a methyl group at the 1st position. This compound has garnered attention in various fields due to its potential pharmacological activities.

Medicinal Chemistry

This compound is primarily explored for its therapeutic potential. Research indicates that benzazepines exhibit diverse biological activities, including:

  • Antimicrobial Properties : Studies have shown that certain derivatives of benzazepines possess significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Activity : The compound is under investigation for its potential to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines .

Neuropharmacology

Research has indicated that compounds similar to this compound may interact with neurotransmitter systems. This interaction could lead to potential applications in treating neurological disorders such as anxiety and depression. The compound's mechanism of action may involve modulation of serotonin receptors, which are crucial in mood regulation .

Chemical Synthesis

This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of various benzazepine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxic effects against breast and colon cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers assessed the effects of benzazepine derivatives on anxiety-like behaviors in rodent models. The findings indicated that compounds similar to this compound significantly reduced anxiety-related behaviors, suggesting a mechanism involving serotonin receptor modulation .

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity :

  • The 8-chloro and 1-methyl groups in the target compound likely enhance lipophilicity and σ receptor interactions compared to the 9-fluoro analog (BD167836), which may prioritize metabolic stability .
  • Methoxy-substituted derivatives (e.g., 8-Methoxy, 7,8-Dimethoxy) exhibit reduced receptor selectivity compared to chloro analogs, attributed to electron-donating vs. electron-withdrawing effects .

Synthetic Accessibility: Yields for benzazepinones vary widely. For example, 7,8-Dimethoxy analogs were isolated in 23–52% yields via chromatography , while dichloro derivatives (e.g., 3-36) achieved 68% yields using radical cyclization methods .

Structural Modifications and Applications: Amino-substituted derivatives (e.g., 1-Amino hydrochloride) show enhanced solubility, making them candidates for oral bioavailability studies . Dichloro and silyl-modified compounds (e.g., 3-36) demonstrate steric and electronic tuning for targeted drug design .

Biological Activity

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound belonging to the benzazepine class, characterized by its unique structure featuring a chlorine atom at the 8th position and a methyl group at the 1st position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

  • Molecular Formula : C11H12ClNO
  • Molecular Weight : 209.67 g/mol
  • CAS Number : 824430-77-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Properties

Research indicates that compounds within the benzazepine class, including this compound, exhibit promising anticancer activities. A study highlighted the compound's potential as a selective inhibitor for BET bromodomains, which play a crucial role in regulating gene expression related to cancer. The compound demonstrated significant antiproliferative effects on MV4;11 leukemia cells with a Kd value of approximately 124 nM, indicating its effectiveness in targeting cancer cells while sparing non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, which could be beneficial in addressing antibiotic resistance issues. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
BET Bromodomain Inhibition AnticancerThe compound showed high selectivity for BRD4 bromodomain with significant antiproliferative effects on leukemia cells .
Antimicrobial Testing Microbial ResistanceExhibited inhibitory effects against multiple bacterial strains; specific mechanisms are still being elucidated .
Pharmacokinetics Absorption and DistributionInvestigations into oral bioavailability and half-life are ongoing; preliminary data suggest favorable pharmacokinetic profiles .

Safety and Toxicology

Toxicological assessments reveal that this compound exhibits low toxicity levels. Acute oral toxicity studies categorize it within a low toxicity class (IV), suggesting it is relatively safe for further preclinical studies .

Future Directions

Ongoing research aims to further explore the pharmacological profiles of this compound. Future studies will focus on:

  • Mechanistic Studies : Elucidating the precise biological pathways affected by the compound.
  • In Vivo Studies : Assessing therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Optimizing chemical modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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